molecular formula C16H17F2N3O B7351069 N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide

Numéro de catalogue B7351069
Poids moléculaire: 305.32 g/mol
Clé InChI: ZQKDPJUFKUNAEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is also known as PF-06282999 and is a selective inhibitor of the enzyme diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme involved in the synthesis of triglycerides, which are important molecules for energy storage in the body.

Mécanisme D'action

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide selectively inhibits DGAT1 by binding to its active site. DGAT1 is responsible for the final step in the synthesis of triglycerides, which involves the conversion of diacylglycerol to triglycerides. Inhibition of this enzyme leads to a reduction in triglyceride synthesis and accumulation in tissues.
Biochemical and Physiological Effects:
This compound has been shown to reduce body weight, improve glucose tolerance, and reduce liver fat accumulation in animal models of obesity and type 2 diabetes. This compound has also been shown to reduce serum triglyceride levels in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide in lab experiments include its selectivity for DGAT1, its ability to reduce triglyceride synthesis, and its potential applications in the treatment of various diseases. The limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for the research on N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide. These include:
1. Further research to determine the safety and efficacy of this compound in humans.
2. Investigation of the potential of this compound in the treatment of other diseases such as cardiovascular disease and cancer.
3. Development of new derivatives of this compound with improved selectivity and efficacy.
4. Investigation of the potential of this compound in combination with other drugs for the treatment of various diseases.
5. Development of new delivery methods for this compound to improve its bioavailability and reduce potential toxicity.
In conclusion, this compound is a promising compound with potential applications in the treatment of various diseases. Its selective inhibition of DGAT1 and ability to reduce triglyceride synthesis make it an attractive target for further research. However, further studies are needed to determine its safety and efficacy in humans before it can be used as a therapeutic agent.

Méthodes De Synthèse

The synthesis of N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide involves several steps. The first step involves the reaction of 2,4-difluorobenzaldehyde with cyclobutanone in the presence of a base to form 3-(2,4-difluorophenyl)cyclobutanone. The second step involves the reaction of 3-(2,4-difluorophenyl)cyclobutanone with ethyl-4-chloro-2-imidazolecarboxylate in the presence of a base to form this compound.

Applications De Recherche Scientifique

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide has potential applications in the treatment of various diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The inhibition of DGAT1 by this compound leads to a reduction in triglyceride synthesis, which can help in the management of these diseases.

Propriétés

IUPAC Name

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O/c1-2-14-15(20-8-19-14)16(22)21-11-5-9(6-11)12-4-3-10(17)7-13(12)18/h3-4,7-9,11H,2,5-6H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKDPJUFKUNAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN1)C(=O)NC2CC(C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.